6-Hydroxyhexa-2,4-dienamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
183815-43-2 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
6-hydroxyhexa-2,4-dienamide |
InChI |
InChI=1S/C6H9NO2/c7-6(9)4-2-1-3-5-8/h1-4,8H,5H2,(H2,7,9) |
InChI Key |
CGPSCTVAKDVHTD-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CC=CC(=O)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Hydroxyhexa 2,4 Dienamide and Its Analogues
Stereoselective and Enantioselective Synthesis Strategies
Achieving control over the stereochemistry of the dienamide scaffold is crucial for the synthesis of biologically active compounds. Both the geometry of the double bonds and the chirality of any stereocenters must be precisely controlled.
Asymmetric Approaches to Dienamide Scaffold Construction
The asymmetric synthesis of dienamide scaffolds can be approached through various strategies that introduce chirality in a controlled manner. One powerful method involves the use of chiral catalysts to direct the formation of the dienamide backbone. For instance, transition metal catalysts bearing chiral ligands can facilitate enantioselective cross-coupling reactions or C-H activation processes to construct the diene system with high stereoselectivity. While specific examples for 6-hydroxyhexa-2,4-dienamide are not prevalent in the literature, the principles of asymmetric catalysis are broadly applicable.
Another approach involves the use of chiral reagents to induce asymmetry. For example, chiral bases can be employed for stereoselective elimination reactions to form one of the double bonds with a specific geometry. Furthermore, enzymatic resolutions or desymmetrization of prochiral precursors offer a green and highly selective route to chiral building blocks that can be further elaborated to the target dienamide.
A summary of potential asymmetric strategies is presented in the table below.
| Strategy | Description | Potential Application for this compound |
| Chiral Catalysis | Use of a chiral transition metal complex to catalyze a key bond-forming reaction, such as a cross-coupling or olefination, with high enantioselectivity. | A chiral palladium or ruthenium catalyst could be used to couple a protected 4-hydroxybut-2-enal with a suitable two-carbon amide-containing fragment. |
| Chiral Reagents | Employment of stoichiometric amounts of a chiral reagent to induce stereoselectivity in a reaction, such as a stereoselective reduction or alkylation. | A chiral reducing agent could be used to reduce a ketone precursor to the corresponding chiral alcohol before the dienamide is fully constructed. |
| Enzymatic Methods | Utilization of enzymes for highly selective transformations, such as kinetic resolution of a racemic intermediate or asymmetric oxidation/reduction. | A lipase (B570770) could be used to selectively acylate one enantiomer of a racemic precursor containing a hydroxyl group, allowing for their separation. |
Chiral Pool and Auxiliary-Based Syntheses
The chiral pool provides a valuable source of enantiomerically pure starting materials derived from nature, such as amino acids, carbohydrates, and terpenes nih.govwikipedia.orgresearchgate.netyoutube.com. These readily available chiral building blocks can be transformed into key intermediates for the synthesis of this compound and its analogues. For example, a chiral hydroxy acid from the chiral pool could be elaborated to form the six-carbon backbone with the hydroxyl group already in place and with a defined stereochemistry researchgate.net.
Chiral auxiliaries are another powerful tool for stereocontrolled synthesis sigmaaldrich.comscielo.org.mx. A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. In the context of this compound synthesis, a chiral auxiliary could be attached to the amine or the carboxylic acid precursor to control the stereochemistry of reactions such as conjugate additions or alkylations used to build the carbon chain.
The table below outlines the principles of these two approaches.
| Approach | Principle | Example Application |
| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure compounds as starting materials. nih.govwikipedia.orgresearchgate.netyoutube.com | Synthesis starting from a chiral sugar or amino acid that already contains a portion of the carbon skeleton and the desired stereochemistry of the hydroxyl group. |
| Chiral Auxiliary-Based Synthesis | A temporary chiral group directs the stereochemical outcome of one or more reactions. sigmaaldrich.comscielo.org.mx | An achiral dienoic acid precursor could be coupled to a chiral amine auxiliary, which would then direct the stereoselective introduction of the hydroxyl group. |
Novel Catalytic Routes for Olefin and Amide Formation
Catalytic methods offer significant advantages in terms of efficiency, atom economy, and the ability to perform transformations under mild conditions. The development of novel catalytic routes is central to the modern synthesis of complex molecules like this compound.
Cross-Coupling Reactions for Dienamide Linkage
Palladium- and ruthenium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for the construction of conjugated diene systems nih.govnih.govorganic-chemistry.orgfigshare.comrsc.org. Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings can be employed to assemble the dienamide backbone from smaller, functionalized fragments. For the synthesis of this compound, a plausible strategy would involve the coupling of a vinyl halide or triflate with a suitable organoboron, organotin, or organozinc reagent containing the other part of the molecule. The hydroxyl group would likely need to be protected during the cross-coupling reaction.
Ruthenium-catalyzed cross-coupling reactions have also emerged as a powerful alternative, often exhibiting different reactivity and selectivity profiles compared to palladium catalysts nih.govnih.govorganic-chemistry.orgrsc.org. These methods could provide access to specific stereoisomers of the dienamide that are difficult to obtain using other methods.
Selective Hydroxylation and Amidation Techniques
The introduction of the hydroxyl and amide functionalities requires selective and efficient methods. Selective hydroxylation of a terminal position can be challenging. Modern methods involving cytochrome P450 enzymes or biomimetic catalysts show promise for the regioselective oxidation of C-H bonds, which could potentially be applied to a precursor of this compound uni-stuttgart.de. Alternatively, the hydroxyl group can be introduced early in the synthesis from a functionalized starting material.
Direct catalytic amidation of carboxylic acids is a more atom-economical and environmentally friendly alternative to traditional methods that rely on stoichiometric activating agents sciepub.comsigmaaldrich.commdpi.com. Various catalysts based on boron, titanium, or zirconium have been developed for this transformation. The direct amidation of a 6-hydroxyhexa-2,4-dienoic acid precursor with an amine would be a highly efficient final step in the synthesis.
The following table summarizes some novel catalytic techniques.
| Reaction Type | Catalyst/Reagent | Description | Relevance to this compound |
| Cross-Coupling | Palladium or Ruthenium complexes | Forms C-C bonds to construct the diene system from smaller fragments. nih.govnih.govorganic-chemistry.orgfigshare.comrsc.org | Assembly of the C1-C6 backbone from two smaller, functionalized pieces. |
| Selective Hydroxylation | Cytochrome P450 enzymes | Regioselective oxidation of a terminal C-H bond to a hydroxyl group. uni-stuttgart.de | Direct introduction of the C6-hydroxyl group on a pre-formed dienamide scaffold. |
| Catalytic Amidation | Boronic acids, ZrCl4, Ti(OiPr)4 | Direct formation of the amide bond from a carboxylic acid and an amine, with water as the only byproduct. sciepub.comsigmaaldrich.commdpi.com | Final step to convert a 6-hydroxyhexa-2,4-dienoic acid into the target amide. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances sciepub.comsigmaaldrich.commdpi.comscispace.comnih.gov. The application of these principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as direct amidation, are inherently more atom-economical than methods using stoichiometric activating agents sciepub.comsigmaaldrich.commdpi.com.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste.
Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and separation agents. The ideal synthesis would be conducted in water or a benign solvent, or even under solvent-free conditions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks: Starting from renewable materials, such as those from the chiral pool, can reduce the environmental impact of the synthesis nih.govwikipedia.orgresearchgate.netyoutube.com.
By incorporating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and sustainable.
Solvent-Free and Aqueous Medium Reactions
A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Solvent-free (solid-state) reactions and the use of water as a reaction medium represent two of the most promising strategies to achieve this goal. These approaches can lead to simplified work-up procedures, reduced waste, and often, unique reactivity.
Solvent-Free Synthesis
Solvent-free, or solid-state, reactions are conducted by mixing neat reactants, sometimes with a catalytic amount of a solid support or catalyst. The absence of a solvent can enhance reaction rates and selectivity. Several solvent-free methods have been developed for amide bond formation and could be conceptually applied to the synthesis of this compound, likely from a precursor such as hexa-2,4-dienoic acid or its ester derivative.
One notable approach involves the use of boric acid as a simple, inexpensive, and readily available catalyst. In this method, a carboxylic acid is reacted directly with urea (B33335), which serves as an in situ source of ammonia (B1221849), under solvent-free heating conditions. researchgate.netsemanticscholar.org The reaction proceeds via simple trituration of the reactants followed by direct heating, offering a rapid and efficient route to primary amides. researchgate.net Other solvent-free techniques include the use of methoxysilanes as coupling agents that facilitate the reaction between carboxylic acids and amines without the need for anhydrous conditions, and the reaction of phenyl esters with amines using a simple base like sodium hydride (NaH) in the absence of any transition metal catalyst. rsc.orgnih.gov
| Method | Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Boric Acid Catalysis | Carboxylic Acid + Urea | Boric Acid | Simple, rapid, efficient, urea as ammonia source. | researchgate.netsemanticscholar.org |
| Methoxysilane Coupling | Carboxylic Acid + Amine | Tetramethoxysilane, etc. | Does not require exclusion of air or moisture. | nih.gov |
| Base-Mediated Ester Aminolysis | Phenyl Ester + Amine | NaH | Transition-metal-free, high atom economy. | rsc.orgnih.gov |
| Formamide Reagent | Carboxylic Acid Derivative + Formamide | KOtBu | Metal-free, mild temperature (40 °C). | researchgate.netnih.gov |
Aqueous Medium Synthesis
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While amide bond formation is a condensation reaction that produces water, making the use of aqueous media seem counterintuitive, modern catalytic systems have overcome this challenge. nsf.gov
Biocatalysis stands out as a powerful tool for aqueous synthesis. Enzymes, such as lipases, can effectively catalyze amidation in aqueous or low-water environments. nih.govrsc.org For instance, Candida antarctica lipase B (CALB) has been successfully used for the direct synthesis of amides from free carboxylic acids and amines. nih.gov Furthermore, ATP-dependent enzymes can construct amide bonds in water, often coupled with ATP recycling systems to enhance sustainability. rsc.orgrsc.org
Another innovative strategy involves micellar catalysis. Surfactants, such as TPGS-750-M, form nanomicelles in water that act as "nanoreactors," effectively solvating non-polar organic substrates and facilitating their reaction. organic-chemistry.org This approach has been successfully used with coupling reagents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and the more common EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the water-soluble byproducts are easily separated from the desired amide product. researchgate.netresearchgate.net
| Method | Catalyst/System | Key Features | Reference |
|---|---|---|---|
| Enzymatic Synthesis | Lipases (e.g., CALB), ATP-dependent enzymes | High selectivity, mild conditions, biodegradable catalyst. | nih.govrsc.orgrsc.org |
| Micellar Catalysis | Surfactant (e.g., TPGS-750-M) + Coupling Agent (e.g., COMU, EDC) | Allows reaction of insoluble substrates in water; simplifies purification. | organic-chemistry.orgresearchgate.netresearchgate.net |
Atom Economy and Sustainable Synthetic Pathways
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov Traditional amide synthesis often suffers from poor atom economy due to the use of high molecular weight coupling reagents (e.g., HATU, T3P) that are consumed in stoichiometric amounts and generate significant waste. ucl.ac.ukresearchgate.net The development of catalytic, atom-economical pathways is thus a major research focus.
High Atom Economy Pathways
The most atom-economical approach to amide synthesis is the direct thermal or catalytic condensation of a carboxylic acid and an amine, which produces only water as a byproduct. While thermally demanding, catalytic versions using boric acid or various metal catalysts (e.g., zirconium, iron) have shown great promise. researchgate.netrsc.org Heterogeneous catalysts, such as iron-substituted polyoxometalates, are particularly advantageous as they can be easily recovered and recycled. rsc.org
A highly innovative, atom-economic method involves the in situ activation of carboxylic acids with simple alkynes. For example, a ruthenium catalyst enables the coupling of an amine with a carboxylic acid using acetylene (B1199291) as the activating agent. The only byproduct is volatile acetaldehyde, leading to an exceptionally clean reaction and high atom economy. nih.govresearchgate.net
| Method | Catalyst | Activating Agent/Principle | Byproducts | Reference |
|---|---|---|---|---|
| Direct Dehydrative Coupling | Boric Acid, Zirconocene complexes | Direct condensation | Water | researchgate.net |
| Heterogeneous Catalysis | Iron-substituted polyoxometalate | Direct condensation | Water | rsc.org |
| Alkyne-Mediated Coupling | Ruthenium complex | Acetylene or Ethoxyacetylene | Acetaldehyde or Ethyl acetate | nih.govresearchgate.net |
Sustainable Synthetic Pathways
Beyond atom economy, a truly sustainable pathway considers the entire lifecycle of the process, including energy input, catalyst recyclability, and the origin of starting materials. For a molecule like this compound, this could involve sourcing the C6 backbone from renewable biomass.
Recent advances in photocatalysis offer new sustainable routes. Covalent Organic Frameworks (COFs) have been employed as heterogeneous photocatalysts for synthesizing amides directly from alcohols under mild conditions using visible light. dst.gov.in This method avoids the pre-oxidation of the alcohol to a carboxylic acid, thus saving a synthetic step. For the synthesis of unsaturated amides, palladium-catalyzed dehydrogenative methods that form the carbon-carbon double bonds directly represent an efficient strategy. researchgate.net These cutting-edge techniques, combined with the use of green solvents and recyclable catalysts, pave the way for more environmentally benign manufacturing of complex molecules.
Chemical Reactivity and Mechanistic Transformations of 6 Hydroxyhexa 2,4 Dienamide
Elucidation of Reaction Mechanisms for Functional Group Interconversions
The functional groups within 6-Hydroxyhexa-2,4-dienamide can undergo various interconversions, providing pathways to a variety of derivatives. The reactivity of each functional group can be addressed selectively under appropriate reaction conditions.
Olefin Reactivity: Electrophilic and Nucleophilic Additions
The conjugated diene system in this compound is a site of rich reactivity, susceptible to both electrophilic and nucleophilic attack.
Electrophilic Addition: Electrophilic addition to the conjugated diene can proceed via two main pathways: 1,2-addition and 1,4-addition. The reaction is initiated by the attack of an electrophile (E⁺) on one of the double bonds, leading to the formation of a resonance-stabilized allylic carbocation. libretexts.orgjove.com The subsequent attack by a nucleophile (Nu⁻) can occur at either of the two carbons bearing a partial positive charge. libretexts.org
The regioselectivity of the addition is influenced by both kinetic and thermodynamic factors. youtube.com At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product due to a lower activation energy for the attack at the more substituted carbon of the initial carbocation. chemistrynotmystery.com At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product, which typically has a more substituted double bond, is favored. jove.com
Table 1: Potential Electrophilic Addition Reactions of this compound
| Reagent | Conditions | Major Product (Kinetic Control) | Major Product (Thermodynamic Control) |
|---|---|---|---|
| HBr | Low Temperature | 5-Bromo-6-hydroxyhex-2-enamide | 3-Bromo-6-hydroxyhex-4-enamide |
| Br₂ | In CCl₄ | 4,5-Dibromo-6-hydroxyhex-2-enamide | 2,5-Dibromo-6-hydroxyhex-3-enamide |
Nucleophilic Addition: The electron-withdrawing nature of the amide group can render the conjugated system susceptible to nucleophilic attack, particularly in a Michael (1,4-conjugate) addition fashion. Strong nucleophiles can add to the C5 position, with the resulting enolate being protonated to yield the 1,4-adduct. The reactivity can be enhanced by the use of activating groups or catalysts. wikipedia.orgucalgary.ca
Amide Functional Group Chemistry: Hydrolysis and Derivatization
The amide functional group is relatively stable but can undergo hydrolysis and derivatization under specific conditions.
Hydrolysis: Amide hydrolysis can be catalyzed by either acid or base. thermofisher.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. khanacademy.orgyoutube.comacs.org A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. ucalgary.ca Subsequent proton transfers and elimination of ammonia (B1221849) (which is protonated to ammonium under acidic conditions) yield the carboxylic acid. youtube.com This process is generally irreversible because the resulting amine is protonated and no longer nucleophilic. youtube.com
Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.combyjus.com The elimination of the amide anion is followed by an acid-base reaction where the highly basic amide anion deprotonates the carboxylic acid to form a carboxylate salt and ammonia. libretexts.org This final deprotonation step drives the reaction to completion. chemistrysteps.com
Derivatization: The amide group can be derivatized through various reactions. For instance, it can be reduced to an amine using strong reducing agents like lithium aluminum hydride. Additionally, various derivatization methods have been developed for amine groups, which could be applied after hydrolysis. nih.govresearchgate.net These methods include reactions with reagents like Dansyl-Cl, o-phthalaldehyde (OPA), and Fmoc-Cl to introduce fluorescent or chromophoric tags. nih.gov
Hydroxyl Group Transformations: Oxidation, Reduction, and Protecting Group Strategies
The primary hydroxyl group in this compound is a versatile functional handle for various transformations.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgbyjus.com
To Aldehyde: Milder oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to an aldehyde without further oxidation to the carboxylic acid. libretexts.org
To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol all the way to a carboxylic acid. libretexts.orgchemguide.co.uk
Reduction: The direct reduction of the hydroxyl group to an alkane is a challenging transformation that typically requires a two-step process. chem-station.comlibretexts.org The alcohol is first converted into a good leaving group, such as a tosylate or a halide. Subsequent reduction with a hydride source, like lithium aluminum hydride, results in the deoxygenated product. libretexts.orgacs.org
Protecting Group Strategies: To prevent the hydroxyl group from interfering with reactions at other sites of the molecule, it can be temporarily masked with a protecting group. chemistrytalk.org Common protecting groups for alcohols include:
Silyl Ethers: Formed by reacting the alcohol with a silyl chloride (e.g., TBDMSCl, TIPSCl) in the presence of a base. They are stable under a wide range of conditions but can be readily cleaved using a fluoride source like TBAF. masterorganicchemistry.comchemistrysteps.com
Benzyl Ethers (Bn): Formed using a benzyl halide under basic conditions. They are robust to many reagents but can be removed by catalytic hydrogenation. uwindsor.ca
Tetrahydropyranyl (THP) Ethers: Formed by reacting the alcohol with dihydropyran under acidic catalysis. THP ethers are stable to basic and nucleophilic reagents but are cleaved under acidic conditions. masterorganicchemistry.com
Table 2: Potential Transformations of the Hydroxyl Group in this compound
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation to Aldehyde | PCC or DMP | 6-Oxohexa-2,4-dienamide |
| Oxidation to Carboxylic Acid | KMnO₄ or H₂CrO₄ | 5-Carbamoyl-penta-2,4-dienoic acid |
| Protection as TBDMS ether | TBDMSCl, Imidazole | 6-(tert-Butyldimethylsilyloxy)hexa-2,4-dienamide |
| Deprotection of TBDMS ether | TBAF | This compound |
Cyclization and Rearrangement Pathways Involving the Dienamide Moiety
The dienamide moiety is a versatile precursor for the construction of cyclic structures. Dienamides can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as the diene component. nih.gov The reaction with a suitable dienophile would lead to the formation of a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com The stereochemistry of these cycloadditions is often predictable, with a high degree of regio- and stereoselectivity. nih.gov
Intramolecular cyclization is also a possibility. For instance, the hydroxyl group or the amide nitrogen could potentially act as a nucleophile to attack the diene system, particularly if the double bonds are activated by an appropriate substituent or catalyst.
Photochemical and Thermal Stability and Transformation Mechanisms
Photochemical Stability and Transformations: Conjugated dienes are known to undergo various photochemical reactions upon irradiation with UV light. researchgate.net One common reaction is E/Z (cis-trans) isomerization around the double bonds. acs.orgrsc.org Electrocyclic reactions are also possible, where the conjugated system can undergo ring-closure to form a cyclobutene derivative. gcwk.ac.in These reactions often proceed through excited singlet or triplet states and can be influenced by the presence of photosensitizers. slideshare.net
Thermal Stability and Transformations: Under thermal conditions, conjugated systems like the one in this compound are generally stable. However, at elevated temperatures, they can undergo sigmatropic rearrangements or electrocyclic reactions, although these typically require higher activation energies than their photochemical counterparts. The specific thermal transformations would depend on the substitution pattern and the conformational flexibility of the molecule.
Advanced Spectroscopic and Structural Elucidation of 6 Hydroxyhexa 2,4 Dienamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. Through a combination of one-dimensional and multi-dimensional experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.
A complete assignment of the ¹H and ¹³C NMR spectra is fundamental to confirming the constitution of 6-Hydroxyhexa-2,4-dienamide. While specific experimental data for this compound is not widely published, a representative set of expected chemical shifts and correlations can be predicted based on its structure.
Predicted ¹H and ¹³C NMR Data: The following table outlines the anticipated chemical shifts for this compound, assuming an (E,E)-configuration for the double bonds and measurement in a common solvent like DMSO-d₆.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1 (C=O) | ~167.5 | - | - |
| 2 | ~125.0 | ~6.0 | d |
| 3 | ~142.0 | ~7.2 | dd |
| 4 | ~130.0 | ~6.2 | m |
| 5 | ~135.0 | ~5.8 | m |
| 6 (CH₂OH) | ~62.0 | ~4.1 | d |
| -NH₂ | - | ~7.0, ~7.5 | br s |
| -OH | - | ~4.5 | t |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would establish the contiguous spin system of the carbon backbone. Key expected correlations would be observed between H2/H3, H3/H4, H4/H5, and H5/H6.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique would unequivocally link the proton signals at ~6.0 ppm, ~7.2 ppm, ~6.2 ppm, ~5.8 ppm, and ~4.1 ppm to their respective carbons: C2, C3, C4, C5, and C6. researchgate.netscielo.br
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps piece together the molecular fragments. researchgate.netscielo.br Key HMBC correlations would be expected between:
The amide protons (-NH₂) and the carbonyl carbon (C1).
H2 and H3 with the carbonyl carbon (C1).
H2 with C4, and H3 with C5, confirming the diene structure.
H6 with C4 and C5, connecting the hydroxyethyl (B10761427) moiety to the diene system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry. For the expected (E,E)-isomer, NOE correlations would be anticipated between non-adjacent protons, such as H2 and H4, and H3 and H5, which are on the same side of the conjugated system.
Dynamic NMR (DNMR) is used to study time-dependent processes like conformational changes. copernicus.orgmdpi.com In a flexible acyclic molecule such as this compound, rotation around carbon-carbon single bonds allows the molecule to adopt various conformations (rotamers). The most significant rotational freedom exists around the C5-C6 bond.
At room temperature, the rotation around this bond is typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, this rotation can be slowed. DNMR experiments at variable temperatures could potentially allow for the observation of distinct signals for different stable rotamers (e.g., anti vs. gauche conformations). By analyzing the coalescence of these signals as the temperature is raised, it is possible to calculate the activation energy (ΔG‡) for bond rotation, providing quantitative insight into the molecule's conformational flexibility. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS is an indispensable technique for determining the elemental composition of a compound and for elucidating its structure through fragmentation analysis.
For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed. These methods typically generate protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ with minimal initial fragmentation.
High-resolution analysis provides a highly accurate mass measurement. For this compound (C₆H₉NO₂), the calculated exact mass of the neutral molecule is 127.0633 u. The measured mass of the [M+H]⁺ ion would be expected at m/z 128.0712, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) experiments, such as product ion scanning, are used to study fragmentation. In this technique, the precursor ion (e.g., m/z 128.0712) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment (product) ions.
The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For α,β-unsaturated amides, a common fragmentation pathway involves the cleavage of the amide (N-CO) bond. nih.govunl.ptrsc.org A plausible fragmentation pathway for protonated this compound is outlined below.
Predicted HRMS/MS Fragmentation of [C₆H₉NO₂ + H]⁺:
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Formula of Loss | Interpretation |
|---|---|---|---|
| 128.0712 | 111.0606 | NH₃ | Loss of ammonia (B1221849) from the protonated amide. |
| 128.0712 | 110.0497 | H₂O | Loss of water from the C6-hydroxyl group. |
| 110.0497 | 82.0548 | CO | Subsequent loss of carbon monoxide from the [M+H-H₂O]⁺ ion. |
| 128.0712 | 83.0497 | CONH₃ | Cleavage resulting in a C₅H₇O⁺ cation. |
The primary fragmentations would likely be the neutral loss of water (18 u) from the alcohol and ammonia (17 u) from the amide. Subsequent cleavages along the carbon chain would provide further structural confirmation.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgyoutube.com This technique involves diffracting X-rays off a well-ordered crystal of the compound. By analyzing the resulting diffraction pattern, a detailed electron density map can be generated, from which an atomic model of the molecule is built. wikipedia.org
While no public crystal structure for this compound is currently available, this analysis would provide unambiguous confirmation of:
Atomic Connectivity: Confirming the exact bonding sequence.
Stereochemistry: Definitive assignment of the geometry at the C2=C3 and C4=C5 double bonds as either E or Z.
Conformation: Revealing the preferred torsion angles of the molecule as it exists in the crystal lattice. This would show the planarity of the conjugated diene and amide systems.
Intermolecular Interactions: Detailing the hydrogen bonding network in the solid state. The amide (-NH₂) and hydroxyl (-OH) groups are strong hydrogen bond donors, while the carbonyl oxygen (C=O) and hydroxyl oxygen are strong acceptors. These interactions would dictate the crystal packing arrangement.
The combination of these advanced spectroscopic and crystallographic methods would provide a complete and unequivocal structural characterization of this compound.
Crystal Engineering and Polymorphism Studies
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of conformational isomers in molecules. While specific experimental FT-IR and Raman spectra for this compound are not publicly documented, the expected vibrational modes can be predicted based on its chemical structure.
The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amide would typically appear as two bands in the 3350-3180 cm⁻¹ range. The C=O stretching of the amide I band is expected to be a strong absorption between 1680 and 1630 cm⁻¹. The C=C stretching vibrations of the conjugated diene system would likely appear in the 1650-1600 cm⁻¹ region. The N-H bending of the amide II band is anticipated around 1640-1550 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. The C=C stretching vibrations of the conjugated system are expected to produce strong Raman signals. The symmetric C-C stretching and other skeletal vibrations would also be observable. By comparing experimental spectra with theoretical calculations, a detailed assignment of vibrational modes could be achieved, offering insights into the molecule's conformational preferences in different states.
Interactive Data Table: Predicted Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3400-3200 (broad) | Weak |
| N-H (Amide) | Stretching | 3350-3180 (two bands) | Moderate |
| C=O (Amide I) | Stretching | 1680-1630 (strong) | Moderate |
| C=C (Alkene) | Stretching | 1650-1600 | Strong |
| N-H (Amide II) | Bending | 1640-1550 | Weak |
Chiroptical Spectroscopy (ECD, VCD) for Absolute Configuration Assignment
Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are instrumental in determining the absolute configuration of chiral molecules. nih.gov Since this compound possesses a stereocenter at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unequivocally assigned.
VCD, the vibrational analogue of ECD, measures the differential absorption of left and right circularly polarized infrared light. researchgate.netnih.gov VCD spectra provide information about the stereochemistry based on the vibrational transitions of the molecule. The rich information content of VCD spectra, with numerous bands corresponding to specific vibrational modes, makes it a powerful tool for conformational and configurational analysis. researchgate.net Similar to ECD, the comparison of experimental VCD spectra with theoretical predictions for a chosen enantiomer allows for the determination of its absolute configuration. researchgate.net
Currently, there are no published experimental or theoretical ECD and VCD studies specifically for this compound. Such investigations would be essential for the unambiguous assignment of the absolute configuration of its enantiomers and for understanding the relationship between its three-dimensional structure and its chiroptical properties.
Computational and Theoretical Studies of 6 Hydroxyhexa 2,4 Dienamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of the electronic distribution within a molecule. These calculations solve approximations of the Schrödinger equation to determine the molecular orbitals and their corresponding energy levels. For 6-Hydroxyhexa-2,4-dienamide, QM methods can reveal critical information about its stability, electronic properties, and inherent reactivity.
Transition State Modeling for Reaction Pathways
Understanding how a chemical reaction occurs requires identifying the transition state—the highest energy point along the reaction coordinate. nih.gov Transition state modeling uses QM methods to locate this transient structure and calculate its energy, known as the activation energy barrier. nih.govpnas.org This information is vital for determining reaction rates and mechanisms. nih.gov
For this compound, modeling could be applied to various potential reactions, such as cyclization, oxidation, or hydrolysis. By mapping the potential energy surface, computational chemists can identify the most favorable reaction pathways. pnas.orgpnas.org For instance, in an enzyme-catalyzed reaction, modeling can elucidate how the enzyme stabilizes the transition state, thereby lowering the activation energy. nih.govacs.orgnih.gov
| Reaction Type | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Reaction Feasibility |
|---|---|---|---|
| Intramolecular Cyclization | Nucleophilic attack of hydroxyl O on carbonyl C | 25.8 | Moderate barrier, may occur with heating |
| Amide Hydrolysis (Acid-catalyzed) | Protonation followed by water attack | 19.5 | Lower barrier, more favorable pathway |
| Epoxidation | Reaction with a peroxy acid | 15.2 | Low barrier, likely to be a fast reaction |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions
While QM methods are excellent for electronic structure, they are computationally expensive for large systems or long timescales. Molecular Dynamics (MD) simulations address this by using classical mechanics to simulate the movement of atoms over time. tandfonline.com MD is particularly useful for exploring the conformational landscape of a flexible molecule like this compound. nih.govportlandpress.com
By simulating the molecule's behavior in a solvent (like water) over nanoseconds or longer, MD can identify the most stable conformers and the energy barriers between them. tandfonline.comnih.govacs.org This provides a dynamic picture of the molecule's structure, which is often more realistic than a single, static conformation. frontiersin.org For this compound, MD simulations could reveal how intramolecular hydrogen bonding between the hydroxyl and amide groups influences its shape and how it interacts with solvent molecules.
Density Functional Theory (DFT) for Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a popular QM method that balances accuracy with computational cost. spectroscopyonline.com One of its powerful applications is the prediction of spectroscopic properties. nih.govacs.org By calculating the vibrational frequencies of a molecule, DFT can generate a theoretical infrared (IR) or Raman spectrum. spectroscopyonline.com
These predicted spectra can be compared with experimental data to confirm the molecule's structure and assign specific spectral peaks to the vibrations of particular functional groups (e.g., C=O stretch, O-H bend, N-H stretch). nih.gov For this compound, DFT calculations could predict the characteristic vibrational frequencies, aiding in its experimental identification and structural characterization. researchgate.netmdpi.com
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| O-H (alcohol) | Stretching | 3450 | Strong, Broad |
| N-H (amide) | Stretching | 3350 | Medium |
| C=O (amide I) | Stretching | 1680 | Very Strong |
| C=C (diene) | Stretching | 1645, 1610 | Medium to Strong |
| N-H (amide II) | Bending | 1550 | Strong |
Cheminformatics and Quantitative Structure-Property Relationships (QSPR)
Cheminformatics applies computational methods to solve chemical problems, often by analyzing large datasets. A key area within this field is the development of Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its physical, chemical, or biological properties. researchgate.net
Topological Descriptors and Molecular Fingerprints
To build QSPR models, a molecule's structure must be converted into numerical values known as molecular descriptors. researchgate.netnih.gov Topological descriptors are a class of these values derived from the 2D representation (graph) of the molecule. rsc.orgwisdomlib.org They encode information about atomic connectivity, size, and shape. nih.govrsc.org
Molecular fingerprints are another type of descriptor, which represent a structure as a series of binary digits (a bitstring). nih.gov Each bit corresponds to the presence or absence of a specific substructural feature. nih.govresearchgate.net These fingerprints are widely used for similarity searching and in machine learning models to predict properties like solubility, toxicity, or biological activity. nih.govnih.govmedecinesciences.org For this compound, these descriptors would quantify its structural features for use in predictive models.
| Descriptor Type | Descriptor Name | Description | Illustrative Value |
|---|---|---|---|
| Constitutional | Molecular Weight | Sum of atomic weights | 127.14 g/mol |
| Topological | Wiener Index | Sum of distances between all pairs of non-hydrogen atoms | 256 |
| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms (O, N) | 66.4 Ų |
| Fingerprint | MACCS Keys | 166-bit key set for common functional groups | Bitstring (e.g., 010...110) |
Predictive Models for Chemical Behavior
Due to the limited specific research on this compound, predictive models for its chemical behavior have not been extensively developed and published. Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules. However, the application of these methods to this compound has not been a focus of published research.
In the absence of direct studies, the chemical behavior of this compound can be generally inferred from its structural features—a hydroxyl group, a conjugated diene system, and an amide functional group. Theoretical models for simpler molecules containing these individual functionalities are well-established. For instance, the reactivity of the conjugated diene system can be modeled using quantum chemical calculations to predict its susceptibility to electrophilic attack or participation in pericyclic reactions. Similarly, the hydrogen bonding capabilities and nucleophilic/electrophilic nature of the hydroxyl and amide groups can be computationally modeled.
A study on the degradation of pesticides on fresh produce using nonthermal plasma incidentally identified this compound as a potential degradation product. tudublin.ie However, this research did not delve into the computational or theoretical modeling of the compound itself.
Future computational studies on this compound could employ methods such as Density Functional Theory (DFT) to calculate its molecular geometry, vibrational frequencies, and electronic properties. Such calculations would provide insights into its stability, reactivity, and potential reaction mechanisms. Molecular dynamics simulations could also be used to model its behavior in different solvent environments.
Biodegradation and Environmental Fate Mechanisms of 6 Hydroxyhexa 2,4 Dienamide
Microbial Degradation Pathways and Metabolite Identification
Microbial degradation is a key process in the environmental breakdown of organic compounds like 6-hydroxyhexa-2,4-dienamide. This process is driven by various microorganisms that utilize the compound as a source of carbon and energy.
Enzyme Systems Involved in Dienamide Cleavage
The cleavage of the dienamide structure of this compound is anticipated to be initiated by microbial enzyme systems. Key enzymes likely involved in this process include:
Amidases: These enzymes are responsible for the hydrolysis of the amide bond, which would be a critical first step in the degradation of this compound. This would lead to the formation of 6-hydroxyhexa-2,4-dienoic acid and ammonia (B1221849).
Oxidoreductases: This broad class of enzymes, including monooxygenases and dioxygenases, could be involved in the oxidation of the dienamide. These enzymes could hydroxylate the molecule or cleave the diene system, leading to smaller, more readily biodegradable fragments.
Identification of Biotransformation Products
Following enzymatic action, several biotransformation products of this compound can be hypothesized. The identification of these metabolites is crucial for understanding the complete degradation pathway.
Table 1: Potential Biotransformation Products of this compound
| Metabolite | Formation Pathway |
| 6-hydroxyhexa-2,4-dienoic acid | Hydrolysis of the amide bond by amidases. |
| Hexa-2,4-dienedial | Oxidation of the terminal alcohol group. |
| Smaller organic acids | Further oxidation and cleavage of the carbon chain. |
Abiotic Degradation Mechanisms in Environmental Matrices
In addition to microbial action, abiotic processes play a significant role in the transformation of this compound in the environment. These processes are influenced by factors such as sunlight, water, and the presence of oxidizing agents.
Photodegradation Pathways and Kinetics
Photodegradation involves the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. The diene structure of this compound makes it susceptible to photodegradation.
Direct Photolysis: The molecule may directly absorb light energy, leading to the excitation of electrons and subsequent bond cleavage or isomerization.
Indirect Photolysis: In the presence of photosensitizers (e.g., humic substances in water and soil), reactive oxygen species such as hydroxyl radicals and singlet oxygen can be generated, which can then react with and degrade the compound.
The kinetics of photodegradation are typically described by a first-order rate equation, though the half-life can vary significantly depending on environmental conditions such as light intensity, pH, and the presence of sensitizers.
Hydrolytic Stability and Solvolysis Mechanisms
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In acidic environments, the amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.
The rate of hydrolysis is highly dependent on pH and temperature.
Oxidative Degradation under Environmental Conditions
Oxidative degradation involves the reaction of this compound with environmental oxidants.
Reaction with Hydroxyl Radicals (•OH): These are highly reactive species found in the atmosphere and in sunlit surface waters. They can react rapidly with the double bonds of the diene system, leading to the formation of hydroxylated or cleaved products.
Reaction with Ozone (O3): Ozone can also attack the carbon-carbon double bonds through a process called ozonolysis, leading to the formation of aldehydes, ketones, and carboxylic acids.
Table 2: Summary of Abiotic Degradation Mechanisms
| Mechanism | Key Reactants | Primary Transformation |
| Photodegradation | UV radiation, photosensitizers | Isomerization, bond cleavage |
| Hydrolysis | Water, H+, OH- | Cleavage of the amide bond |
| Oxidation | •OH, O3 | Addition to or cleavage of double bonds |
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Extensive searches for the persistence, transformation potential, and environmental half-life of this compound did not yield any specific research findings or data necessary to accurately and informatively address the outlined sections. The search results provided general information on the biodegradation of other organic compounds, environmental modeling principles, and half-life data for unrelated chemicals, none of which can be responsibly extrapolated to the target compound.
Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the request, the article cannot be produced. Further research and the availability of specific studies on the environmental behavior of this compound would be required to fulfill this request.
Mechanistic Biological Activity and Structure Activity Relationship Sar Studies
Investigation of Molecular Targets and Binding Mechanisms
There is no publicly available information on the enzyme inhibition kinetics or active site interactions of 6-Hydroxyhexa-2,4-dienamide. While the hydroxamide group is a known zinc-binding group present in many histone deacetylase (HDAC) inhibitors, no studies have been published that specifically investigate the potential of this compound as an HDAC inhibitor. nih.gov
General enzyme inhibition studies are crucial for understanding how a compound affects an enzyme's activity. Such studies typically determine key parameters like the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by half. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) is also determined, providing insights into whether the inhibitor binds to the enzyme's active site or an allosteric site. For many HDAC inhibitors, the hydroxamate moiety chelates the zinc ion in the active site, which is a critical component of their inhibitory activity. nih.gov
| Parameter | Description | Relevance in Drug Discovery |
|---|---|---|
| IC50 | Concentration of an inhibitor that reduces the response by half. | Measures the potency of an inhibitor. |
| Ki | Inhibition constant, indicating the binding affinity of the inhibitor. | Provides a more absolute measure of potency. |
| Mechanism of Inhibition | How the inhibitor interferes with the enzyme (e.g., competitive). | Informs on the mode of action and potential for specificity. |
No studies have been found that investigate the receptor ligand binding properties or the modulation of signal transduction pathways by this compound. Ligand binding assays are used to determine the affinity of a molecule for a specific receptor. Successful binding can trigger or block a signaling cascade within the cell, leading to a physiological response. The ability of different ligands to promote distinct cellular responses through the same receptor is a concept known as ligand-directed signaling. mdpi.com
Cellular and Subcellular Mechanistic Investigations (In Vitro Models)
There is no published research on the effects of this compound on cellular pathways in any model organisms or cell lines. Such analyses are fundamental to understanding the biological effects of a compound and can reveal its mechanism of action. For example, studies on other compounds have explored their ability to modulate pathways like the NF-κB/COX-2 signaling pathway, which is involved in inflammation. nih.gov
No protein-ligand interaction profiles for this compound are available in the scientific literature. This type of analysis is crucial for understanding the specific interactions between a compound and its protein target at the atomic level. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, govern the binding affinity and selectivity of a ligand. volkamerlab.org Computational tools like PLIP (Protein-Ligand Interaction Profiler) are often used to analyze and visualize these interactions. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Biological Potency
Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to the chemical structure of a compound affect its biological activity. mdpi.com By synthesizing and testing a series of related compounds, researchers can identify the key chemical features responsible for potency and selectivity. This knowledge is then used to design more effective and safer therapeutic agents.
The general pharmacophore for many HDAC inhibitors, for instance, consists of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. SAR studies on these inhibitors have explored how variations in each of these components influence their activity and isoform selectivity. nih.gov
| Structural Component | General Function in HDAC Inhibitors | Impact on Activity |
|---|---|---|
| Zinc-Binding Group (e.g., Hydroxamate) | Chelates the zinc ion in the enzyme's active site. | Essential for inhibitory activity. |
| Linker | Connects the zinc-binding group to the cap group and fits into the active site channel. | Influences potency and isoform selectivity. |
| Cap Group | Interacts with residues on the surface of the enzyme. | Can significantly impact isoform selectivity and pharmacokinetic properties. |
Advanced Analytical Method Development for 6 Hydroxyhexa 2,4 Dienamide in Research Matrices
Chromatographic Method Development for Complex Sample Analysis
Chromatographic techniques are central to the separation and quantification of 6-hydroxyhexa-2,4-dienamide from intricate sample matrices. The selection and optimization of the appropriate chromatographic method are dictated by the physicochemical properties of the analyte and the nature of the research matrix.
UHPLC stands as a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. The use of sub-2 µm particle columns in UHPLC systems allows for higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC.
Method development for this compound would involve a systematic approach to optimize key parameters. A reversed-phase approach is anticipated to be suitable, given the compound's moderate polarity. Initial screening would involve evaluating various stationary phases, such as C18 or C8, to achieve optimal retention and peak shape. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be meticulously optimized. Gradient elution is likely necessary to ensure the efficient elution of the target analyte while separating it from matrix components.
Advanced detection methods are critical for achieving high sensitivity and selectivity. Diode array detection (DAD) can provide preliminary spectral information, aiding in peak identification. However, for complex matrices, mass spectrometry (MS) detection is indispensable. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would offer the highest selectivity and sensitivity for quantification.
Table 1: Illustrative UHPLC-MS/MS Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | [M+H]+ → Fragment ion 1, [M+H]+ → Fragment ion 2 |
This table presents a hypothetical set of starting parameters for method development.
Due to the polar nature and low volatility of this compound, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for derivatizing hydroxyl and amide groups.
The development of a GC-MS method would focus on optimizing the derivatization reaction conditions (temperature, time, and reagent concentration) to ensure complete and reproducible conversion. Subsequent optimization of the GC parameters, including the temperature program, carrier gas flow rate, and injection mode, is crucial for achieving good chromatographic separation of the derivatized analyte from other sample components. Mass spectrometric detection in selected ion monitoring (SIM) mode would provide the necessary sensitivity and selectivity for quantification. GC-MS is a valuable technique for identifying various bioactive constituents in complex mixtures. nih.gov
The presence of a stereocenter at the 6-position of this compound necessitates the development of chiral chromatographic methods to separate and quantify its enantiomers. Chiral stationary phases (CSPs) are employed for this purpose, with polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, being widely used. nih.gov
Method development in chiral chromatography involves screening a variety of CSPs and mobile phase systems to achieve enantiomeric resolution. Both normal-phase (using hexane/alcohol mixtures) and reversed-phase conditions can be explored. The choice of mobile phase modifier and its concentration can significantly impact the separation. Supercritical fluid chromatography (SFC) with chiral columns can also be a powerful alternative, often providing faster and more efficient separations. nih.gov
Table 2: Example Chiral Stationary Phases for Screening
| Stationary Phase Type | Chiral Selector |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Amylose tris(3,5-dimethylphenylcarbamate) | |
| Pirkle-type | (R,R)-Whelk-O 1 |
| Macrocyclic Glycopeptide | Teicoplanin |
This table lists common chiral stationary phases that could be screened for the separation of this compound enantiomers.
Electrophoretic Techniques for High-Resolution Separations
Capillary electrophoresis (CE) offers a high-efficiency alternative to liquid chromatography for the separation of charged and polar compounds. For a neutral compound like this compound, micellar electrokinetic chromatography (MEKC) would be the mode of choice. In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration, creating pseudostationary micelles that can interact with the analyte, enabling separation.
Method development in MEKC would involve optimizing the type and concentration of the surfactant (e.g., sodium dodecyl sulfate), the pH of the background electrolyte, and the applied voltage. The addition of organic modifiers to the buffer can also be used to fine-tune the separation.
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a powerful detection technique, are invaluable for the structural elucidation and identification of metabolites in complex biological matrices.
The identification of in vivo or in vitro metabolites of this compound is crucial for understanding its biotransformation pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for detecting and characterizing metabolites. nih.govresearchgate.net By comparing the fragmentation patterns of the parent compound with those of potential metabolites, structural information can be obtained.
For unambiguous structure elucidation, particularly for novel metabolites, liquid chromatography coupled with nuclear magnetic resonance spectroscopy (LC-NMR) can be employed. While less sensitive than MS, NMR provides detailed structural information that is essential for definitive identification.
Table 3: Common Metabolic Transformations Detectable by LC-MS/MS
| Metabolic Reaction | Mass Shift (Da) |
| Hydroxylation | +16 |
| Glucuronidation | +176 |
| Sulfation | +80 |
| N-dealkylation | Variable |
| Oxidation | +16 or -2 |
This table outlines common metabolic biotransformations and their corresponding mass shifts that would be monitored during metabolite identification studies.
Method Validation for Research-Grade Quantification and Purity Assessment
A thorough review of existing research reveals no specific validated analytical methods for the quantification and purity assessment of this compound. Essential validation parameters such as linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ) have not been established for this compound in any research matrix.
General approaches for the analysis of pesticide metabolites often involve techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). For instance, the analysis of fludioxonil (B1672872) in various matrices has been well-documented, with validated methods demonstrating good linearity (R² > 0.99), accuracy (recoveries typically between 80-110%), and precision (relative standard deviation < 15%). However, without specific experimental data for this compound, the creation of a detailed data table summarizing its method validation is not possible.
To illustrate the typical parameters that would be assessed in such a validation, a hypothetical table is presented below. It is crucial to note that the values in this table are placeholders and are not based on actual experimental data for this compound.
Hypothetical Method Validation Parameters for this compound Analysis by LC-MS/MS
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | 0.995 |
| Range | To be determined | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 80 - 110% | 95% |
| Precision (RSD%) | ||
| - Intraday | ≤ 15% | 5% |
| - Interday | ≤ 20% | 8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 ng/mL |
| Specificity | No interference at the retention time of the analyte | No significant interference observed |
Future Research Directions and Concluding Remarks
Emerging Methodologies for 6-Hydroxyhexa-2,4-dienamide Research
Future investigations into this compound will greatly benefit from the adoption of emerging methodologies that are revolutionizing natural product research. The discovery and synthesis of novel polyketides have been significantly advanced by synthetic biology and metabolic engineering. nih.gov A primary objective would be to identify the biosynthetic gene cluster (BGC) responsible for its production in a native or engineered organism.
Advanced techniques applicable to this research include:
Genome Mining: By sequencing the genome of a potential producing organism, researchers can use bioinformatic tools to search for putative polyketide synthase (PKS) or hybrid PKS-Nonribosomal Peptide Synthetase (NRPS) gene clusters that could assemble the carbon backbone.
Heterologous Expression: Once a candidate BGC is identified, it can be cloned and expressed in a well-characterized microbial host, such as Streptomyces coelicolor or Escherichia coli. oup.com This approach can overcome low production titers in the native organism and facilitate pathway elucidation and engineering. nih.gov
CRISPR-Cas9 Gene Editing: This powerful tool can be used to precisely manipulate the identified BGC in either the native or a heterologous host. actascientific.com By knocking out specific genes or domains, researchers can confirm their function in the biosynthesis of this compound and potentially generate novel derivatives.
Metabolomics and Cocultivation: Integrated omics strategies, combining genomics and metabolomics, can accelerate the discovery of novel polyketides. nih.gov Cocultivation of different microorganisms can trigger the expression of otherwise silent BGCs, potentially leading to the production of this compound. nih.gov
These methodologies offer a systematic route to uncover the genetic basis of this compound production and provide a platform for its sustainable synthesis and derivatization.
Potential for Biomimetic Synthesis and Biocatalysis
The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild, aqueous conditions. rsc.org The synthesis of the amide bond in this compound is a key challenge that is well-suited for enzymatic approaches.
Several classes of enzymes could be explored for the biocatalytic production of this compound or its precursors. These enzymatic strategies often circumvent the need for toxic coupling reagents and protecting groups. rsc.orged.ac.uk
| Enzyme Class | Catalytic Function & Potential Application | Key Advantages |
| Lipases | Catalyze amide formation via aminolysis of an ester precursor (which can be formed in situ from the corresponding carboxylic acid). Candida antarctica lipase (B570770) B (CAL-B) is a well-studied example. rsc.orgmdpi.com | High stability, broad substrate scope, operates in low-water or organic solvent systems. |
| ATP-Grasp Enzymes | Form amide bonds by activating a carboxylic acid as an acylphosphate intermediate at the expense of ATP. nih.govresearchgate.net | High efficiency in aqueous media, avoids ester intermediates. Can be paired with ATP regeneration systems. |
| Nitrile Synthetases (Engineered) | These enzymes naturally convert a carboxylic acid to a nitrile via an amide intermediate. Rational engineering can halt the reaction at the amide stage, creating a dedicated amide synthetase. ed.ac.uknih.gov | Creates a highly specific amide-forming biocatalyst from a non-hydrolase template. |
| Carboxylic Acid Reductases (CARs) | In the absence of their reducing cofactor (NADPH), CARs show promiscuous activity, catalyzing amide bond formation from a carboxylic acid and an amine via an acyl-adenylate intermediate. | Broad substrate tolerance; reaction is driven by ATP in an aqueous medium. |
Biomimetic synthesis, which emulates natural biosynthetic pathways, provides another promising avenue. frontiersin.org A biomimetic approach to this compound might involve the chemical synthesis of a poly-β-keto thioester precursor, followed by a controlled cyclization or release-amidation step that mimics the action of a thioesterase domain. syr.edu Such strategies not only provide elegant synthetic routes but also offer insights into the molecule's natural formation.
Role in Understanding Polyketide Biosynthesis or Degradation
Polyketides are a diverse class of secondary metabolites synthesized by large, modular enzymes called polyketide synthases (PKSs). wikipedia.orgmdpi.com These enzymatic assembly lines construct complex carbon chains through the repeated condensation of small carboxylic acid units. nih.gov The structure of this compound suggests it is a product of, or an intermediate in, a PKS pathway.
Studying this compound could provide significant insights into several aspects of polyketide biosynthesis:
Unusual Termination/Release Mechanisms: Polyketide chains are typically released from the PKS by a thioesterase (TE) domain, often resulting in a carboxylic acid or a macrolactone. oup.com The primary amide in this compound suggests an unusual termination step, possibly involving direct aminolysis of the thioester-linked final product. This could be catalyzed by a specialized TE domain or a separate transamidase enzyme, representing a novel mechanism in PKS chemistry.
Hybrid PKS-NRPS Systems: The formation of an amide bond is the hallmark of nonribosomal peptide synthetases (NRPSs). It is plausible that this compound is synthesized by a hybrid PKS-NRPS assembly line, where the polyketide backbone is constructed by PKS modules and the final amidation is carried out by an NRPS-like condensation domain.
Pathway Intermediates and Shunt Products: In many biosynthetic pathways, reactive intermediates can be prematurely released from the enzyme complex, forming so-called "shunt" products. biorxiv.org Investigating whether this compound is a final product or a shunt metabolite could reveal the fidelity and control mechanisms of its parent PKS assembly line. researchgate.net
Understanding the formation of this molecule could therefore broaden the known biosynthetic landscape of polyketides and identify new enzymatic tools for synthetic biology.
Integration of Computational and Experimental Approaches for Rational Design
The rational design of novel biosynthetic pathways is increasingly reliant on the synergy between computational modeling and experimental validation. nih.gov This integrated approach would be essential for engineering the de novo production of this compound and its analogs.
| Computational Tool/Approach | Application in this compound Research | Expected Outcome |
| Retrobiosynthesis Software (e.g., BNICE, ClusterCAD) | Design a theoretical PKS assembly line capable of producing the C6 backbone by selecting appropriate starter units, extender units, and tailoring domains. oup.comnih.gov | A blueprint for a chimeric PKS gene cluster to be synthesized and tested experimentally. |
| Protein Structure Modeling | Predict the 3D structures of key PKS domains (e.g., ketosynthase, acyltransferase, thioesterase) to guide engineering efforts. dtu.dk | Identification of key residues for substrate specificity and catalysis, enabling rational mutagenesis. |
| Molecular Docking | Simulate the binding of precursors and intermediates within the active sites of PKS domains or potential amide-forming enzymes. | Prioritization of enzyme candidates for biocatalysis and prediction of the effects of mutations on activity. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the reaction mechanisms of key catalytic steps, such as the final amidation, to understand the enzymatic strategy. | Detailed mechanistic insights that can inform the design of more efficient or novel biocatalysts. |
Experimental work would then involve constructing the computationally designed PKS pathways using DNA synthesis and assembly techniques. dtu.dk The engineered pathways would be introduced into a suitable host organism, and the resulting metabolites analyzed. Discrepancies between predicted and observed outcomes would provide crucial feedback for refining the computational models, creating a powerful design-build-test-learn cycle for producing this compound. acs.org
Interdisciplinary Research Opportunities
The comprehensive study of a novel natural product like this compound is inherently an interdisciplinary endeavor. Progress will depend on the close collaboration of researchers from diverse fields. uni-saarland.de
Organic Chemistry and Biochemistry: Synthetic chemists are needed to perform total synthesis, confirm the structure, and develop biomimetic approaches, while biochemists can isolate and characterize the biosynthetic enzymes. syr.edupitt.edu
Molecular Biology and Genetic Engineering: These disciplines provide the tools to identify, clone, and manipulate the biosynthetic gene clusters responsible for producing the compound. actascientific.com
Computational Biology and Bioinformatics: Experts in these areas are crucial for genome mining, designing novel enzymes, and modeling biosynthetic pathways. nih.gov
Pharmacology and Microbiology: Pharmacologists can screen the compound and its derivatives for therapeutic activities, while microbiologists can investigate its ecological role, such as its potential function as a signaling molecule or an antibiotic.
Such collaborations are essential not only for fully elucidating the science behind this compound but also for translating fundamental discoveries into practical applications in medicine, agriculture, or biotechnology. acs.org This integrated approach ensures that the challenges posed by a novel molecule are met with a comprehensive and innovative research strategy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
